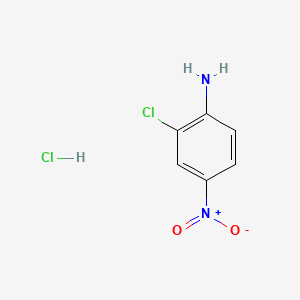
2-chloro-4-nitroaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-nitroaniline;hydrochloride is a nitroaromatic compound with the molecular formula C6H5ClN2O2. It is used as an intermediate in the synthesis of dyes, pharmaceuticals, corrosion inhibitors, and in the manufacture of niclosamide, a molluscicide . This compound is also known for its poor biodegradability, making it a black-listed substance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-chloro-4-nitroaniline typically involves the chlorination of p-nitroaniline. One method involves directly inputting chlorine gas into a diluted hydrochloric acid medium at temperatures between -20 and 10°C. The p-nitroaniline and chlorine gas are present in a molar ratio of 1:1-1.1 . This method is advantageous due to its simplicity, high yield, low production cost, and lack of wastewater discharge .
Industrial Production Methods
Industrial production methods for 2-chloro-4-nitroaniline often involve the use of high-pressure ammonolysis reactions in a strong aqua medium or chlorination in a diluted hydrochloric acid medium under cold conditions . These methods ensure the production of high-quality 2-chloro-4-nitroaniline with minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form different products.
Reduction: Can be reduced to form 4-amino-3-chlorophenol.
Substitution: Undergoes substitution reactions, such as diazotization, to form compounds like 1,4-dinitrobenzene and nitrophenylarsonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, phosgene, and various oxidizing agents . The conditions for these reactions vary, with some requiring specific temperatures and solvents to achieve the desired products.
Major Products Formed
Major products formed from these reactions include 4-amino-3-chlorophenol, 6-chlorohydroxyquinol, and 1,4-dinitrobenzene .
Aplicaciones Científicas De Investigación
2-chloro-4-nitroaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes and corrosion inhibitors.
Biology: Studied for its biodegradation pathways by aerobic bacteria.
Medicine: Used in the synthesis of niclosamide, a molluscicide.
Industry: Employed in the production of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-nitroaniline involves its degradation by aerobic bacteria, such as Rhodococcus sp. strain MB-P1. The degradation process includes the release of nitrite ions, chloride ions, and ammonia . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group, producing 4-amino-3-chlorophenol . Aniline dioxygenase is involved in the second step of the degradation process .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-chloro-4-nitroaniline include:
4-chloro-2-nitroaniline: Another isomer with similar applications in dye synthesis and industrial processes.
2,6-dichloro-4-nitroaniline: Used in similar industrial applications and synthesized through chlorination reactions.
Uniqueness
2-chloro-4-nitroaniline is unique due to its specific molecular structure, which allows it to undergo distinct chemical reactions and degradation pathways. Its use as an intermediate in the synthesis of niclosamide and its poor biodegradability further distinguish it from other similar compounds .
Propiedades
Número CAS |
618-99-5 |
|---|---|
Fórmula molecular |
C6H6Cl2N2O2 |
Peso molecular |
209.03 g/mol |
Nombre IUPAC |
2-chloro-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-5-3-4(9(10)11)1-2-6(5)8;/h1-3H,8H2;1H |
Clave InChI |
IOOGZWVFQQSSGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
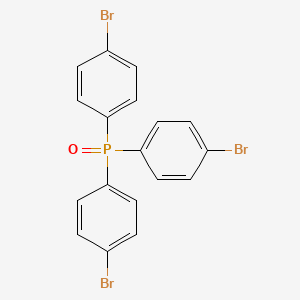
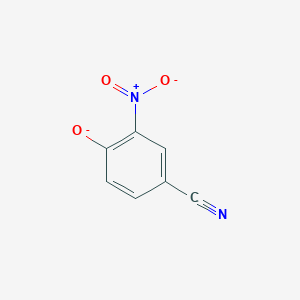
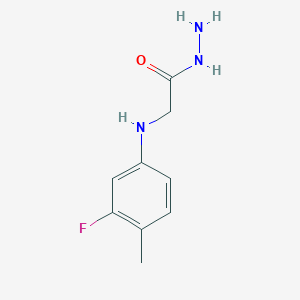
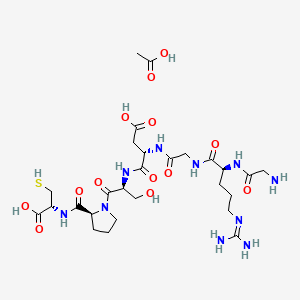
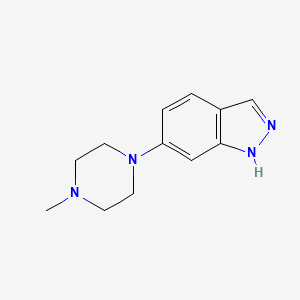
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
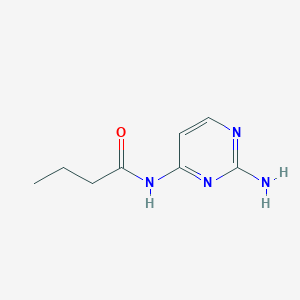
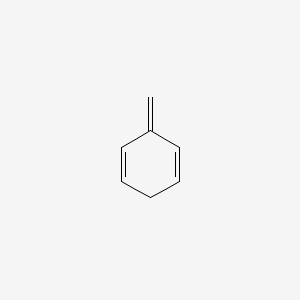
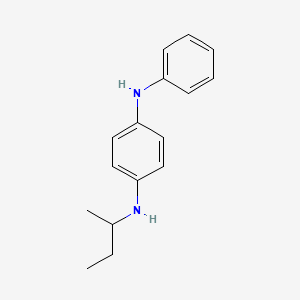
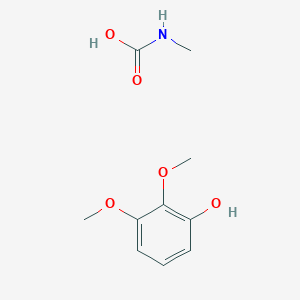
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)
